molecular formula C21H28ClN3O8 B1193843 Thalidomide-PEG3-ethylamine

Thalidomide-PEG3-ethylamine

Cat. No. B1193843
M. Wt: 485.92
InChI Key: NDHMOOQETYCWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-PEG3-ethylamine is a functionalized cereblon ligand for PROTAC research and development. Thalidomide-PEG3-ethylamine incorporates an E3 ligase ligand plus a short PEG linker ready for conjugation to a target protein ligand.

Scientific Research Applications

1. Anti-Angiogenesis and Anti-Cancer Properties

Thalidomide, including its derivatives, exhibits significant anti-angiogenic properties, which make it a potential treatment for various cancers. Studies have shown its effectiveness in inhibiting angiogenesis, a process critical for tumor growth and metastasis. This anti-angiogenic activity is linked to its teratogenic effects, providing insights into its dual nature (D'Amato et al., 1994). Furthermore, thalidomide and its analogs have been found to overcome drug resistance in multiple myeloma cells, offering a new avenue for treating this challenging cancer (Hideshima et al., 2000).

2. Immunomodulatory Effects

Thalidomide and its analogs have been noted for their immunomodulatory effects. They modulate the immune system in various ways, which is thought to mediate their anti-tumor responses in conditions like multiple myeloma and some solid tumors. This immunomodulatory activity is a key aspect of their therapeutic potential (Teo et al., 2005).

3. Potential for New Therapeutic Uses

A study employing a discovery support tool systematically analyzed scientific literature to generate novel hypotheses for new potential therapeutic uses of thalidomide. It suggested that thalidomide might be useful for treating various conditions such as acute pancreatitis, chronic hepatitis C, and myasthenia gravis, though these hypotheses require further validation (Weeber et al., 2003).

4. Enhancing Drug Delivery Systems

Recent research has explored the use of thalidomide in enhancing drug delivery systems. For instance, thalidomide nanoparticles have been studied for their anti-tumor effect on lung cancer, demonstrating promising results in inhibiting tumor growth and prolonging the survival rate of tumor-bearing mice (Chen et al., 2018).

5. Contribution to Developmental Biology

Thalidomide's use as a tool in developmental biology has led to important discoveries in the biochemical pathways of limb development, adding significantly to our understanding of developmental biology (Kim & Scialli, 2011).

properties

Product Name

Thalidomide-PEG3-ethylamine

Molecular Formula

C21H28ClN3O8

Molecular Weight

485.92

IUPAC Name

4-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride

InChI

InChI=1S/C21H27N3O8.ClH/c22-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)24(20(14)27)15-4-5-17(25)23-19(15)26;/h1-3,15H,4-13,22H2,(H,23,25,26);1H

InChI Key

NDHMOOQETYCWFG-UHFFFAOYSA-N

SMILES

O=C(N1C(CC2)C(NC2=O)=O)C3=C(C1=O)C(OCCOCCOCCOCCN)=CC=C3.Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Thalidomide-linker 11, Thalidomide-PEG3-ethylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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